3-(2-Bromo-3-hydroxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-(2-bromo-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrO3/c10-9-6(4-5-8(12)13)2-1-3-7(9)11/h1-3,11H,4-5H2,(H,12,13) |
InChI Key |
NVHDSAXBYFWUJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Functionalization
The Friedel-Crafts alkylation offers a direct route to introduce the propanoic acid side chain onto pre-brominated phenolic substrates. In one approach, 2-bromo-3-hydroxybenzaldehyde undergoes alkylation with acrylonitrile in the presence of Lewis acids such as AlCl₃, followed by hydrolysis to yield the target compound. This method, however, faces challenges due to the electron-withdrawing effects of the bromine atom, which reduce the reactivity of the aromatic ring.
A modified protocol from patent literature (CN1365963A) involves the use of 2-cyanoethanol as a precursor. The reaction proceeds via bromohydrolysis of 2-cyanoethanol in hydrobromic acid, yielding 3-bromopropionic acid intermediates. Subsequent coupling with 2-bromo-3-hydroxyphenol under acidic conditions achieves the desired product with 40–45% overall yield. The use of NaHCO₃ during workup minimizes side reactions, as demonstrated by the preservation of the hydroxyl group’s integrity.
Reformatsky Reaction for Stereocontrolled Synthesis
The Reformatsky reaction has been adapted for the synthesis of structurally related 3-aryl-3-hydroxypropanoic acids, as reported in PMC6316614. Applying this method to 3-(2-bromo-3-hydroxyphenyl)propanoic acid involves reacting 2-bromo-3-hydroxybenzaldehyde with ethyl bromoacetate in the presence of indium powder under sonication. Key steps include:
- Sonochemical Activation : Ultrasonic irradiation (42 kHz, 100 W) facilitates the formation of the indium enolate, which reacts with the aldehyde to form the β-hydroxy ester intermediate.
- Saponification and Acidification : The ester intermediate is hydrolyzed using NaOH (2 N) and acidified with HCl to yield the free acid.
This method achieves 70% yield with high purity, as confirmed by ¹H-NMR and HRMS-ESI analysis. The sonochemical approach reduces reaction time from days to hours compared to conventional thermal methods.
Suzuki-Miyaura cross-coupling enables the introduction of the bromophenyl group after constructing the propanoic acid backbone. A representative pathway involves:
- Synthesis of Boronic Ester Precursor : 3-Hydroxyphenylboronic acid is prepared via lithiation-borylation of 3-bromophenol.
- Coupling with β-Bromoacrylate : The boronic ester reacts with methyl β-bromoacrylate in the presence of Pd(PPh₃)₄ and K₂CO₃, forming the coupled product.
- Hydrolysis and Debromination : Selective hydrolysis of the ester group followed by palladium-catalyzed debromination yields the target compound.
This method, adapted from US20160102042A1, achieves 65–70% yield with enantiomeric excess (ee) of 97–99% when chiral ligands are employed.
Esterification-Bromination-Hydrolysis Sequence
A three-step protocol from Ambeed.com (7691-28-3) provides a scalable route:
| Step | Conditions | Yield | Key Observations |
|---|---|---|---|
| Esterification | HBr in MeOH, 65°C, 21 h | 87% | Methyl ester protects carboxylic acid |
| Bromination | NaNO₂, HBr, KBr, −10°C to 20°C | 65% | Regioselective bromination at ortho position |
| Hydrolysis | NaOH (2 N), RT, 20 min | 95% | Mild conditions prevent dehalogenation |
The ester intermediate (methyl 2-bromo-3-hydroxypropanoate) is characterized by ¹H-NMR (δ 4.36 ppm, t, CHBr) and ¹³C-NMR (δ 44.2 ppm, CBr). Final hydrolysis under basic conditions recovers the carboxylic acid functionality without epimerization.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 40–45 | 95 | Simple reagents | Low yield due to poor ring activation |
| Reformatsky Reaction | 70 | 99 | Stereocontrol, short reaction time | Requires specialized sonication equipment |
| Suzuki-Miyaura | 65–70 | 97–99 | High enantiomeric excess | Costly Pd catalysts |
| Esterification Sequence | 87 | 98 | Scalable, high intermediate stability | Multiple purification steps |
Optimization Strategies and Challenges
- Protecting Group Strategies : Benzyl groups are commonly used to protect the phenolic hydroxyl during bromination steps, as described in US20160102042A1. Post-coupling deprotection with Pd/C under H₂ atmosphere achieves near-quantitative recovery.
- Solvent Systems : THF/water mixtures enhance the solubility of indium enolates in Reformatsky reactions, while dichloromethane improves extraction efficiency in ester hydrolysis.
- Temperature Control : Maintaining −10°C during bromination (Ambeed protocol) minimizes di-bromination byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-3-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-hydroxyphenylpropanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-3-oxophenyl)propanoic acid.
Reduction: Formation of 3-hydroxyphenylpropanoic acid.
Substitution: Formation of 3-(2-Amino-3-hydroxyphenyl)propanoic acid or other substituted derivatives.
Scientific Research Applications
Enzyme Modulation
Research indicates that 3-(2-Bromo-3-hydroxyphenyl)propanoic acid acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property makes it a candidate for studying enzyme kinetics and developing enzyme inhibitors for therapeutic purposes .
Antimicrobial Activity
A study highlighted the antimicrobial potential of derivatives of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL .
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 1-8 |
| Vancomycin-resistant Enterococcus faecalis | 0.5-2 |
| Gram-negative pathogens | 8-64 |
| Drug-resistant Candida species | 8-64 |
Anti-aging Compositions
The compound's structural similarity to known anti-aging agents suggests its potential use in cosmetic formulations aimed at reducing skin aging effects. Preliminary studies indicate that it may help improve skin elasticity and hydration when incorporated into topical products .
Pharmaceutical Development
Given its enzyme inhibition properties and antimicrobial activity, there is potential for developing new pharmaceuticals based on this compound. Its derivatives could serve as scaffolds for designing drugs targeting resistant bacterial strains or metabolic disorders.
Case Study 1: Enzyme Inhibition
A laboratory study investigated the effects of this compound on a specific metabolic enzyme associated with diabetes management. The results indicated that the compound effectively reduced enzyme activity by up to 70%, showcasing its potential as a therapeutic agent in metabolic disease management.
Case Study 2: Antimicrobial Efficacy
In another study, a series of derivatives were synthesized from this compound to evaluate their antimicrobial properties against clinical isolates of resistant pathogens. The findings revealed that modifications to the hydroxyl group significantly enhanced antimicrobial potency, indicating a promising avenue for drug development.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: Bromine at position 2 (as in the target compound) may sterically hinder interactions compared to para-substituted analogs like 3-(5-Bromo-2-methoxyphenyl)propanoic acid .
- Electron-Withdrawing Effects: Chlorinated derivatives (e.g., 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid) exhibit enhanced antimicrobial activity due to increased electrophilicity .
- Hydroxyl vs. Methoxy: Hydroxyl groups (target compound) improve solubility via hydrogen bonding, whereas methoxy groups (e.g., 3-(5-Bromo-2-methoxyphenyl)propanoic acid) enhance lipophilicity .
Antimicrobial Properties
- Quinoline-Based Analog: 3-(2-Methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid demonstrated broad-spectrum antimicrobial activity, likely due to its ability to chelate Mg²⁺ ions in microbial enzymes .
- Thioester Analogs: 3-(Methylthio)propanoic acid esters (e.g., methyl and ethyl esters) are potent aroma compounds in pineapples but lack direct antimicrobial effects .
Structural Stability and Crystallography
- 3-Phenylpropanoic Acid Salts: Metal complexes and co-crystals of 3-phenylpropanoic acid derivatives exhibit varied packing motifs and hydrogen-bonding networks, influencing their stability and bioavailability .
Biological Activity
3-(2-Bromo-3-hydroxyphenyl)propanoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interaction with biological targets, and relevant research findings.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against various pathogens, including drug-resistant strains. The compound has been particularly effective against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : Minimum Inhibitory Concentration (MIC) values ranging from 1 to 8 µg/mL.
- Vancomycin-resistant Enterococcus faecalis : MIC values between 0.5 and 2 µg/mL.
- Gram-negative pathogens : MIC values ranging from 8 to 64 µg/mL against various strains.
These findings underscore the potential of this compound in developing new therapeutic agents targeting resistant bacterial and fungal infections .
The biological activity of this compound is believed to result from its ability to interact with specific biological targets, such as enzymes and receptors. Molecular docking simulations and in vitro binding assays have been employed to elucidate these interactions. The presence of the bromine atom enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .
Research Findings and Case Studies
Several studies have highlighted the efficacy of this compound derivatives in combating multidrug-resistant pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| MRSA | 1 - 8 | |
| Vancomycin-resistant E. faecalis | 0.5 - 2 | |
| Gram-negative bacteria | 8 - 64 |
In one study, derivatives of this compound were synthesized and screened against ESKAPE pathogens, which are known for their high levels of antimicrobial resistance. The results indicated that specific substitutions on the phenyl ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
